2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile
Overview
Description
2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, an amino group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2-methoxyaniline with 5-nitro-2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 2-methoxyaniline attacks the chlorinated benzene ring, replacing the chlorine atom with the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various electrophiles in the presence of a base.
Major Products
Reduction: 2-[(2-Methoxyphenyl)amino]-5-aminobenzonitrile.
Oxidation: 2-[(2-Hydroxyphenyl)amino]-5-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various heterocyclic compounds.
2-Methoxyphenyl isocyanate: Employed in the protection and deprotection of amino groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route.
Uniqueness
2-[(2-Methoxyphenyl)amino]-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-(2-methoxyanilino)-5-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-14-5-3-2-4-13(14)16-12-7-6-11(17(18)19)8-10(12)9-15/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABZAZHPHLZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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